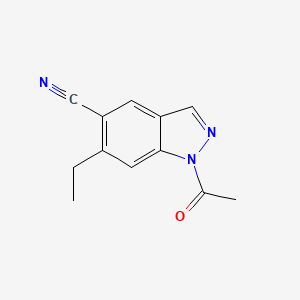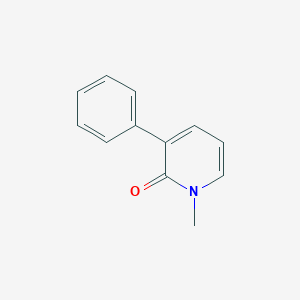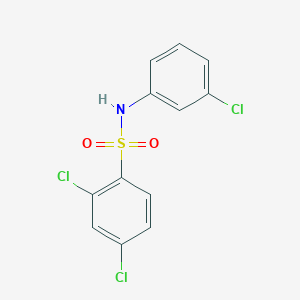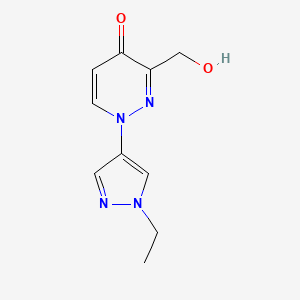![molecular formula C16H18N2O B13872552 4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine is a chemical compound that features a morpholine ring substituted with a phenyl group, which is further substituted with a 4-methylpyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 4-(4-Methylpyridin-2-yl)phenylamine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with morpholine under specific conditions, often involving a catalyst and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
4-(4-Methylpyridin-2-yl)phenylamine: This compound is a precursor in the synthesis of 4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine.
4-(4-Methylpiperazin-1-yl)methylbenzamide: This compound has a similar structure but features a piperazine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a morpholine ring and a 4-methylpyridin-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
4-[4-(4-methylpyridin-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C16H18N2O/c1-13-6-7-17-16(12-13)14-2-4-15(5-3-14)18-8-10-19-11-9-18/h2-7,12H,8-11H2,1H3 |
InChIキー |
IYFGFYLSWMJVLS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)



![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)


